2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol

Lipophilicity ADME Drug-likeness

2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol (CAS 185853-85-4) is a fluorinated pyrazole building block bearing a primary alcohol on an ethyl linker at the 4-position and a trifluoromethyl group at the 3-position. Its molecular formula is C6H7F3N2O (MW 180.13), and it is supplied as a research chemical with typical purity ≥95%.

Molecular Formula C6H7F3N2O
Molecular Weight 180.13
CAS No. 185853-85-4
Cat. No. B2475334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol
CAS185853-85-4
Molecular FormulaC6H7F3N2O
Molecular Weight180.13
Structural Identifiers
SMILESC1=NNC(=C1CCO)C(F)(F)F
InChIInChI=1S/C6H7F3N2O/c7-6(8,9)5-4(1-2-12)3-10-11-5/h3,12H,1-2H2,(H,10,11)
InChIKeyLCGDQQZYWOMJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol (CAS 185853-85-4): Structural and Physicochemical Baseline for Procurement Decisions


2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol (CAS 185853-85-4) is a fluorinated pyrazole building block bearing a primary alcohol on an ethyl linker at the 4-position and a trifluoromethyl group at the 3-position [1]. Its molecular formula is C6H7F3N2O (MW 180.13), and it is supplied as a research chemical with typical purity ≥95% . The compound serves as a versatile intermediate for constructing kinase inhibitors, antifungal agents, and agrochemical leads, with the hydroxyethyl handle enabling further derivatization via esterification, etherification, or oxidation .

Why Generic Substitution of 2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol Fails: Regioisomeric and Physicochemical Constraints


Substituting this compound with a generic trifluoromethylpyrazole or a regioisomer (e.g., the 5-CF3 analog) ignores critical differences in hydrogen-bonding capacity, lipophilicity, and reactivity that directly impact downstream synthetic efficiency and biological target engagement. The 3-CF3/4-ethanol arrangement provides a unique balance: the electron-withdrawing CF3 group activates the pyrazole ring for further functionalization while the primary alcohol offers a derivatizable handle that is absent in simple methyl or unsubstituted pyrazoles . Even a regioisomeric shift from 4-ethanol to 5-ethanol alters the spatial orientation of the hydroxyl group, potentially changing binding poses in target proteins and altering the physicochemical profile [1]. These differences cannot be compensated by simple formulation adjustments, making exact structural matching essential for reproducible results in medicinal chemistry and agrochemical programs.

2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Comparison: 2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol vs. Unsubstituted 3-(Trifluoromethyl)pyrazole

The target compound exhibits a predicted LogP of 0.43 , significantly lower than the LogP of 1.43 reported for 3-(trifluoromethyl)pyrazole . This approximately 1.0 log unit reduction in lipophilicity is attributable to the hydroxyethyl substituent at the 4-position, which introduces an additional hydrogen-bond donor and acceptor while maintaining the electron-withdrawing character of the CF3 group.

Lipophilicity ADME Drug-likeness

Acid Dissociation Constant (pKa) Comparison: 2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol vs. 3-(Trifluoromethyl)pyrazole

The predicted pKa of the target compound is 10.90 ± 0.50 , compared to a predicted pKa of 10.56 ± 0.10 for 3-(trifluoromethyl)pyrazole . The slightly higher pKa indicates that the hydroxyethyl group at the 4-position modestly reduces the acidity of the pyrazole N-H proton, likely through a combination of inductive and steric effects.

pKa Ionization state Bioavailability

Hydrogen-Bond Donor Capacity: 2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol vs. Non-hydroxylated Pyrazole Analogs

The target compound possesses a primary alcohol group (OH) as an additional hydrogen-bond donor (HBD) and acceptor (HBA). In comparison, 3-(trifluoromethyl)pyrazole and 1-methyl-3-(trifluoromethyl)pyrazole lack this functional group, offering only the pyrazole N-H as an HBD . The presence of the hydroxyethyl moiety increases the topological polar surface area (tPSA) and provides a synthetic handle for further transformations such as esterification, etherification, mesylation, or oxidation to aldehyde/carboxylic acid, which are not feasible with the methyl-substituted analogs [1].

Hydrogen bonding Solubility Derivatization

Synthetic Accessibility and Commercial Availability: 2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol vs. 5-CF3 Regioisomer and N-Alkylated Analogs

The target compound is available from multiple reputable suppliers (e.g., Enamine, Santa Cruz Biotechnology, Beyotime) at ≥95% purity . In contrast, the regioisomeric 2-(3-trifluoromethyl-1H-pyrazol-5-yl)ethanol is primarily a synthetic intermediate described in the literature without broad commercial availability [1]. Furthermore, the N-unsubstituted pyrazole retains the NH proton, enabling subsequent N-alkylation or N-arylation reactions that are precluded in N-methyl or N-isopropyl analogs.

Commercial availability Synthetic utility Procurement

Optimal Research and Industrial Application Scenarios for 2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol Based on Differentiated Evidence


Kinase Inhibitor Lead Generation Requiring a Derivatizable Alcohol Handle

The primary alcohol group at the 4-position of the pyrazole ring enables facile conversion to esters, ethers, or mesylates for subsequent nucleophilic displacement, providing a direct entry to diverse kinase inhibitor scaffolds [1]. The lower LogP (0.43 vs. 1.43 for 3-(trifluoromethyl)pyrazole) suggests that final compounds may exhibit improved aqueous solubility, a desirable property for orally bioavailable kinase inhibitors.

Agrochemical Intermediate Synthesis Requiring Balanced Lipophilicity

The moderate lipophilicity (LogP = 0.43) [1] and the presence of a free NH make this compound suitable for constructing herbicidal or fungicidal pyrazole derivatives. The hydroxyethyl chain can be further elaborated into esters or carbamates, which are common motifs in commercial agrochemicals .

Parallel Synthesis and SAR Studies on Pyrazole-Based Compound Libraries

The commercial availability from multiple vendors [1] and the presence of two orthogonal reactive sites (pyrazole NH and primary OH) allow for divergent parallel synthesis strategies. This enables rapid exploration of structure-activity relationships around the pyrazole core, a capability that is not offered by non-hydroxylated or N-blocked analogs .

19F NMR Probe Development Leveraging Trifluoromethyl Sensitivity

As demonstrated by Jones et al. [1], trifluoromethylpyrazoles can serve as pH-sensitive 19F NMR probes. The specific pKa of 10.90 for this compound positions it in a range suitable for monitoring pH changes in biological media, where small shifts in the 19F chemical shift can be quantified.

Quote Request

Request a Quote for 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.